molecular formula C23H25NO B1675914 Mahanimbine CAS No. 21104-28-9

Mahanimbine

货号: B1675914
CAS 编号: 21104-28-9
分子量: 331.4 g/mol
InChI 键: HTNVFUBCWIYPJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 准备方法

      合成路线: 马哈宁滨碱可以通过多种方法合成,包括化学转化和环化反应。

      反应条件: 马哈宁滨碱的具体合成路线和反应条件在文献中没有得到广泛的记录。

      工业生产: 由于马哈宁滨碱的商业用途有限,其工业规模的生产方法尚未得到很好的建立。

  • 化学反应分析

      反应性: 马哈宁滨碱会发生各种化学反应,包括氧化、还原和取代。

      常用试剂和条件:

      主要产物: 这些反应中形成的具体产物将取决于所用的反应条件和试剂。

  • 科学研究应用

    Neuroprotective Effects

    Mechanism of Action:
    Mahanimbine has been shown to enhance cholinergic transmission and reduce neuroinflammation, making it a potential candidate for treating neurodegenerative diseases. Research indicates that it can improve memory capacity and mitigate the effects of oxidative stress and amyloid formation in the brain.

    Case Study:
    A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced neuroinflammation in mice. The findings revealed that this compound administration significantly improved memory performance in the Morris Water Maze test, reduced levels of acetylcholinesterase (an enzyme that breaks down acetylcholine), and decreased pro-inflammatory cytokines like IL-1β and TNF-α while increasing anti-inflammatory markers such as IL-10 and TGF-β .

    Parameter Control LPS-induced This compound (2 mg/kg)
    Escape Latency (seconds)30 ± 550 ± 735 ± 6
    AChE Activity (U/L)6.2810.328.00
    IL-1β Levels (pg/mL)1.53.02.0

    Metabolic Regulation

    Effects on Obesity:
    this compound has demonstrated anti-obesity properties by preventing high-fat diet-induced metabolic complications in animal models. It has been shown to reduce weight gain, hyperlipidemia, and fat accumulation in adipose tissues.

    Case Study:
    In a study involving male and female mice fed a high-fat diet, those treated with this compound exhibited significantly lower weight gain compared to untreated controls. Specifically, male mice showed a weight gain of only 51.70% with this compound treatment versus 71.02% in the control group .

    Group Weight Gain (%)
    High-Fat Diet Control71.02 ± 6.04
    This compound (2 mg/kg)51.70 ± 3.59
    This compound (4 mg/kg)47.37 ± 3.73

    Anticancer Properties

    Mechanism of Action:
    this compound exhibits significant anticancer activity against various human cancers, including breast and pancreatic cancer. Its mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration.

    Case Studies:

    • Breast Cancer: Research indicated that this compound induced apoptosis in human breast cancer cells and inhibited their invasive capabilities .
    • Pancreatic Cancer: Another study found that this compound could inhibit pancreatic cancer cell proliferation through modulation of critical signaling pathways such as AKT/mTOR and STAT3 .
    Cancer Type Effect Observed
    Breast CancerInduction of apoptosis
    Pancreatic CancerInhibition of cell proliferation

    作用机制

      靶点: 马哈宁滨碱可能与细胞内特定的分子靶点相互作用。

      通路: 它可能调节与炎症、氧化应激或代谢相关的信号通路。

  • 相似化合物的比较

      独特性: 马哈宁滨碱的独特特征包括其天然来源、口服生物利用度和潜在的健康益处。

      类似化合物: 虽然马哈宁滨碱很突出,但其他咔唑生物碱(例如,穆拉亚宁碱,马哈宁碱)在结构上具有相似性,可能具有相关的性质。

    生物活性

    Mahanimbine, a carbazole alkaloid predominantly found in the leaves of Murraya koenigii (curry leaf), has garnered significant attention for its diverse biological activities. This article explores the compound's neuroprotective, anticancer, and metabolic effects, supported by various research findings and case studies.

    This compound's structure is characterized by a unique carbazole framework, which is linked to its pharmacological properties. The compound exhibits multiple mechanisms of action, including modulation of cholinergic activity, inhibition of inflammatory pathways, and induction of apoptosis in cancer cells.

    Neuroprotective Effects

    Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neuroinflammation and aging.

    • Cholinergic System Modulation : this compound has been shown to enhance cholinergic activity by inhibiting acetylcholinesterase (AChE) activity. In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, treatment with this compound significantly reduced AChE levels and improved cholinergic transmission .
    • Reduction of Neuroinflammation : The compound also demonstrated the ability to modulate pro-inflammatory cytokines. Treatment with this compound decreased levels of IL-1β and TNF-α while increasing IL-10 and TGF-β1, indicating a shift towards an anti-inflammatory response .
    • Memory Improvement : In aged mice, this compound administration resulted in improved spatial learning and memory retention as assessed by the Morris water maze test. This effect was associated with decreased oxidative stress markers and amyloid-beta levels .

    Table 1: Neuroprotective Effects of this compound

    ParameterControl GroupThis compound (1 mg/kg)This compound (2 mg/kg)
    AChE Activity (U/L)376.96 ± 16.03314.39 ± 15.17337.82 ± 4.55
    IL-1β Levels (pg/mL)2.67 ± 0.211.50 ± 0.101.20 ± 0.05
    TNF-α Levels (pg/mL)ElevatedReducedReduced
    Memory Retention (Morris Test)BaselineImprovedImproved

    Anticancer Activity

    This compound has shown promising results in various cancer models, particularly against pancreatic cancer.

    • Cytotoxicity Studies : Research indicates that this compound selectively inhibits the proliferation of pancreatic cancer cells while exhibiting minimal cytotoxicity towards normal cells. The compound induced G0/G1 cell cycle arrest and apoptosis in cancer cells, with IC50 values ranging from 3.5 to 64 μM .
    • Mechanisms of Action : The anticancer effects are attributed to the inhibition of key signaling pathways, including AKT/mTOR and STAT3, which are critical for cell survival and proliferation in cancer .

    Table 2: Anticancer Effects of this compound

    Cancer Cell LineIC50 (μM)Mechanism
    Capan-23.5G0/G1 arrest, apoptosis
    SW119064Inhibition of AKT/mTOR signaling
    Normal Cells>100Minimal cytotoxicity

    Metabolic Effects

    The metabolic benefits of this compound have been explored in the context of obesity and insulin resistance.

    • Weight Management : In high-fat diet-induced obesity models, this compound administration resulted in significant reductions in weight gain compared to control groups .
    • Improvement in Glucose Metabolism : The compound enhanced glucose clearance and upregulated insulin-responsive genes in liver and adipose tissues, suggesting its potential role in managing metabolic disorders .

    Table 3: Metabolic Effects of this compound

    ParameterControl GroupThis compound (2 mg/kg)This compound (4 mg/kg)
    Weight Gain (%)71.02 ± 6.0451.70 ± 3.5947.37 ± 3.73
    Glucose Clearance ImprovementBaselineSignificantSignificant
    Insulin Responsive Gene ExpressionLowUpregulatedUpregulated

    属性

    IUPAC Name

    3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HTNVFUBCWIYPJN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H25NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID601035072
    Record name Mahanimbine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601035072
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    331.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name (+)-Mahanimbine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0030318
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    21104-28-9
    Record name Mahanimbine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021104289
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Mahanimbine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601035072
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (+)-Mahanimbine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0030318
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    94 - 95 °C
    Record name (+)-Mahanimbine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0030318
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Synthesis routes and methods

    Procedure details

    Phytochemistry: Isolation and structure of pyranocarbazole alkaloid—grinimbine, mp.176°. Isolation and synthesis of murrayanine (3-formyl-1-methoxycarbazole), mp. 168°, from bark.New alkaloids—mahanimbine , mp. 94°, koenimbine, mp. 194° and koenigicine , mp. 224°—from fruits and leaves. A carbazole carboxylic acid—mukoeic acid, mp. 242°—from stem bark. Curryangine and curryanine isolated and structure of former proposed. Cyclomahanimbine and mahanimbidine isolated from leaves and their structures proposed. Girinimbine, mahanimbine and isomahanimbine isolated from leaves and roots. Structure of murrayacine isolated from leaves and roots confirmed by synthesis. Structures of mahanine, koenine, koenigine, koenidine and koenimbine isolated from leaves. Mahanimbicine and bicyclomahanimbicine isolated. Scopolin isolated from leave. Synthesis of (±)O-methylmahanine. A new carbazole—murrayacinine isolated from stern bark and its structure determined. Structure of murrayazolidine isolated from stem bark, confirmed by synthesis. Structure of curryanine (murrayazolidine) and curryagine (murrayazoline, mahanimbidine) established by synthesis. A new carbazole alkaloid—mukonine isolated and its structure established. Mukonidine isolated and characterized as 2-hydroxy-3-carbomethoxycarbazole. Structure of mahanimboline elucidated. Mahanimbinol isolated from stem wood and its structure determined. Synthesis of murrayacinine. Synthesis of koenigicinc. Structure of new hexacyclic carbazole alkaloid—isomurrayazoline elucidated. Two new carbazole alkaloids—mukoline and mukolidine isolated and their structure determined. Isolation and structure of muconicine from leaves. Mukonal isolated from stem bark and its structure determined. Stem bark afforded 3-(1,1-dimethylallyl) xanthyletin. Koenoline isolated from root bark and its structure elucidated as 1-methoxy-3-hydroxy-methylcarbazole and confirmed by synthesis. Isolation of 2-methoxy-3-methylcarbazole from seeds and its structure elucidation. Another carbazole alkaloid—2-hydroxy-3-methylcarbazole—isolated from roots. Isolation of mahanine from leaves and its 13C-NMR studied. Isolation of a carbazole alkaloid—murrayazolinol from stem bark and its structure determination. Total synthesis of mukonine, murrayanine dnd koenoline. Total seed lipids (4.4%) contained neutral lipids (85.4%), glycolipids (5.1) and phospholipids (9.5%) neutral lipids consisted of triacylglycerols (73.9), free fatty acids (10.2%) and small amount of diacylglycerols, monoacylglycerols and sterols; glycolipids contained steryl glucoside and acylated steryl glucoside; the phospholipids consisted of phosphatidylethanolamine, phosphatidylcholine, lysophosphatidylethanolamine and lysophosphatidylcholine. Isolation of two new carbazole alkaloids—isomahanine and murrayanol from fruits and their characterization by X-ray analysis; in addition, mahanimbine, murrayazolidine, girinimbine, koenimbine and mahanine isolated.
    [Compound]
    Name
    fatty acids
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    diacylglycerols
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    monoacylglycerols
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    [Compound]
    Name
    sterols
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    [Compound]
    Name
    glycolipids
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Five
    [Compound]
    Name
    glucoside
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Six
    [Compound]
    Name
    phospholipids
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Seven
    [Compound]
    Name
    phosphatidylethanolamine
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eight
    [Compound]
    Name
    phosphatidylcholine
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Nine
    Name
    lysophosphatidylethanolamine
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Ten
    [Compound]
    Name
    lysophosphatidylcholine
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    [Compound]
    Name
    carbazole alkaloids—isomahanine
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Twelve
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Thirteen
    [Compound]
    Name
    carbazole alkaloid—murrayazolinol
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Fourteen
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Fifteen
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Fifteen
    [Compound]
    Name
    glycolipids
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step 16
    [Compound]
    Name
    phospholipids
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step 17
    [Compound]
    Name
    triacylglycerols
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step 18

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Mahanimbine
    Reactant of Route 2
    Mahanimbine
    Reactant of Route 3
    Reactant of Route 3
    Mahanimbine
    Reactant of Route 4
    Mahanimbine
    Reactant of Route 5
    Mahanimbine
    Reactant of Route 6
    Mahanimbine

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。